potassium 2-(2,4-dichlorophenoxy)-(R)-propionate potassium 2-(2,4-dichlorophenoxy)-(R)-propionate
Brand Name: Vulcanchem
CAS No.: 113963-87-4
VCID: VC0050998
InChI: InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1
SMILES: CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]
Molecular Formula: C9H7Cl2KO3
Molecular Weight: 273.15 g/mol

potassium 2-(2,4-dichlorophenoxy)-(R)-propionate

CAS No.: 113963-87-4

Main Products

VCID: VC0050998

Molecular Formula: C9H7Cl2KO3

Molecular Weight: 273.15 g/mol

potassium 2-(2,4-dichlorophenoxy)-(R)-propionate - 113963-87-4

CAS No. 113963-87-4
Product Name potassium 2-(2,4-dichlorophenoxy)-(R)-propionate
Molecular Formula C9H7Cl2KO3
Molecular Weight 273.15 g/mol
IUPAC Name potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate
Standard InChI InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1
Standard InChIKey SIVJKMBJGCUUNS-NUBCRITNSA-M
Isomeric SMILES C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]
SMILES CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]
Canonical SMILES CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]
Synonyms potassium 2-(2,4-dichlorophenoxy)-(R)-propionate
PubChem Compound 23721685
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator